molecular formula C14H14N2O5S B10805035 4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid

4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10805035
M. Wt: 322.34 g/mol
InChI Key: PGQCUHLGQQPZEH-UHFFFAOYSA-N
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Description

4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two pharmacologically active motifs: the 4-oxo-quinoline-3-carboxylic acid core and a pyrrolidin-1-ylsulfonyl substituent. The 4-oxo-quinoline-3-carboxylic acid scaffold is a privileged structure in drug discovery, famously known for being the fundamental framework of fluoroquinolone antibiotics . Research on similar quinoline-3-carboxylic acid derivatives has demonstrated potent activity against a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains . Concurrently, the pyrrolidine ring is a versatile heterocycle frequently employed in the design of anticancer agents . Recent scientific investigations highlight that incorporating a sulfonyl-pyrrolidine moiety into molecular architectures can yield compounds with potent antiproliferative activity against human cancer cell lines . The strategic fusion of these two fragments into a single hybrid molecule is a recognized strategy in modern drug discovery to develop single chemical entities with multitarget activities or improved efficacy . Therefore, this compound serves as a sophisticated research tool for scientists exploring new therapeutic agents, particularly in the areas of antimicrobial and anticancer research, as well as for investigating structure-activity relationships in heterocyclic chemistry. This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

4-oxo-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C14H14N2O5S/c17-13-10-7-9(22(20,21)16-5-1-2-6-16)3-4-12(10)15-8-11(13)14(18)19/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,18,19)

InChI Key

PGQCUHLGQQPZEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Origin of Product

United States

Biological Activity

4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its biological activities, particularly in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially in relation to thrombus-related diseases and as a modulator of various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 303.34 g/mol

This compound features a quinoline core with a pyrrolidine sulfonamide substituent, which contributes to its biological activity.

Anticoagulant Properties

Research indicates that this compound exhibits inhibitory action on activated coagulation factor X (FXa), making it a candidate for therapeutic use in thrombus-related diseases. This property is crucial for the development of anticoagulant drugs aimed at preventing thrombosis and related cardiovascular conditions .

The mechanism by which this compound exerts its biological effects involves modulation of various signaling pathways. It has been documented that compounds within this class can induce cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21(Cip1/Waf1). This leads to the inhibition of cyclin B1 and CDK1, ultimately causing growth arrest in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in human lung carcinoma A549 cells. The reported IC50 value is approximately 4.8 µM, indicating significant growth-inhibitory effects. The compound's ability to disrupt microtubule polymerization further supports its potential as an anticancer agent .

In Vivo Studies

In vivo experiments using murine models have shown that this compound significantly suppresses tumor growth when A549 cells are inoculated. These findings suggest that the compound not only inhibits cell growth in vitro but also has therapeutic potential in vivo, supporting its role in cancer treatment strategies .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticoagulant, anticancer4.8CDK inhibition
YJC-1 (related quinolone)Anticancer4.8Microtubule disruption
Other quinolone derivativesAntibacterialVariesCell wall synthesis inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core with a pyrrolidine sulfonamide substituent and a carboxylic acid group. These structural characteristics contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of 4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures have shown to induce apoptosis in colorectal cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has been found to suppress the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . The mechanism involves the inhibition of specific signaling pathways that lead to inflammation, making it a candidate for further development in inflammatory disease therapies.

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage associated with chronic diseases . This antioxidant activity is attributed to the structural features that facilitate electron donation.

Case Studies and Research Findings

Study TitleFindingsReference
Design and synthesis of pyrrolo[1,2-a]quinoxaline-based derivativesIdentified as potent Sirt6 activators; inhibited pro-inflammatory cytokines and cancer cell proliferation
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivativesShowed high antioxidant activity; some compounds exceeded the effectiveness of ascorbic acid
Anticancer and antimicrobial studies on quinoline derivativesDemonstrated significant anticancer activity against various cell lines; potential antimicrobial effects noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of 4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid with related compounds:

Compound Name Position 1 Position 6 Position 7 Key Biological Activity Reference
4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-... H Pyrrolidin-1-ylsulfonyl H Inferred: Potential antibacterial (unreported) -
Ciprofloxacin Cyclopropyl Fluoro Piperazinyl Broad-spectrum antibacterial
Besifloxacin () Cyclopropyl Fluoro, 8-Chloro Azepan-3-ylamino Antibacterial (ocular infections)
Anti-TB Derivatives () Cyclopropyl Fluoro Substituted piperazinyl Anti-tubercular (MIC: 7.32–136.10 µM)
Nitroxide-Ciprofloxacin Hybrids () Cyclopropyl Fluoro Nitroxide-pyrrolidine Enhanced biofilm eradication

Key Observations:

Position 1 Substitutions : Unlike ciprofloxacin and besifloxacin, which have cyclopropyl groups at position 1 to enhance Gram-negative activity, the target compound lacks this substituent. This may reduce DNA gyrase affinity but could minimize side effects associated with cyclopropyl-containing analogs .

Position 6 Modifications: The pyrrolidin-1-ylsulfonyl group replaces the 6-fluoro substituent found in most fluoroquinolones. Sulfonamide groups are known to improve solubility, which may enhance bioavailability, but the absence of fluorine—a critical feature for stabilizing drug-enzyme interactions—could limit potency against Gram-negative bacteria .

Position 7 Modifications : The target compound lacks a piperazinyl or similar substituent at position 7, a region typically associated with enhanced Gram-positive and atypical pathogen coverage. This contrasts with besifloxacin (azepane derivative) and anti-tubercular compounds (substituted piperazinyl groups), which leverage position 7 modifications for targeted activity .

Advantages and Limitations

  • Advantages: Enhanced solubility due to the sulfonamide group. Potential for novel mechanisms (e.g., kinase inhibition or biofilm penetration).
  • Limitations :
    • Reduced Gram-negative activity compared to 6-fluoro analogs.
    • Unclear pharmacokinetic profile (e.g., half-life, tissue distribution).

Preparation Methods

Gould-Jacobs Reaction with Sulfonation Modifications

The Gould-Jacobs reaction remains a cornerstone for constructing the quinolin-4-one scaffold. As described in, this method begins with the condensation of aniline derivatives 1 with diethyl ethoxymethylidenedimalonate 2 , forming intermediate diester 3 . Thermal cyclization at >250°C yields 4-hydroxyquinoline 5 , which is hydrolyzed and decarboxylated to quinolin-4-one 7 . To introduce the 6-(pyrrolidin-1-ylsulfonyl) group, pre-functionalization of the aniline starting material is critical.

For example, 3,4,5,6-tetrafluoroanthranilic acid (as in) can be sulfonated at position 6 using pyrrolidine-1-sulfonyl chloride under basic conditions prior to cyclization. Subsequent hydrogenation of a nitro group (if present) and hydrolysis of ester functionalities yield the carboxylic acid moiety. This route, however, requires precise control over reaction temperatures to avoid decomposition of sensitive sulfonyl intermediates.

Key Reaction Conditions

  • Sulfonation Step : 6-Bromo or 6-nitro intermediates treated with pyrrolidine-1-sulfonyl chloride in dichloromethane with triethylamine (yield: 60–75%).

  • Cyclization : Potassium t-butoxide in t-butanol at 50°C (18 hours).

  • Decarboxylation : Hydrolysis with 4N HCl/acetic acid at 100°C.

Biere-Seelen Synthesis for 3-Carboxylic Acid Derivatives

The Biere-Seelen method, outlined in, employs methyl anthranilate 13 and dimethyl acetylenedicarboxylate 14 to form enaminoester 15 , which cyclizes to quinolin-4-one 16 . Hydrolysis and decarboxylation yield the 3-carboxylic acid derivative. To incorporate the 6-sulfonyl group, anthranilate precursors must first be sulfonated.

A modified protocol involves:

  • Sulfonation of methyl 5-nitroanthranilate using chlorosulfonic acid, followed by reaction with pyrrolidine to introduce the pyrrolidin-1-ylsulfonyl group.

  • Michael addition and cyclization under basic conditions (e.g., sodium methoxide in methanol).

  • Final hydrolysis with aqueous NaOH to yield the carboxylic acid.

Advantages :

  • Regioselective sulfonation at position 6 due to electronic directing effects of the nitro group.

  • Higher functional group tolerance compared to Gould-Jacobs.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling for Sulfonyl Group Introduction

Recent advances in demonstrate the utility of palladium catalysts for introducing sulfonyl groups. For instance, Suzuki-Miyaura coupling between 6-bromoquinolin-4-one and pyrrolidin-1-ylsulfonyl boronic acid achieves direct arylation at position 6. Alternatively, a two-step process involves:

  • Lithiation of 6-bromoquinolin-4-one using LDA at −78°C.

  • Reaction with pyrrolidine-1-sulfonyl chloride to afford the sulfonated product.

Optimization Data

CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosDMF82
PdCl₂(PPh₃)₂BINAPToluene75

One-Pot Multistep Synthesis

A streamlined approach from combines cyclization and sulfonation in a single pot:

  • Condensation of 5-sulfonated indoline-2,3-dione 1a with 6-aminouracil 2a in acetic acid.

  • Cyclization via nucleophilic addition-elimination to form the quinoline core.

  • In situ hydrolysis of esters using NaOH/2-propanol.

Mechanistic Insights :

  • Initial formation of arylidene intermediate B facilitates annulation.

  • Pyrrolidin-1-ylsulfonyl groups enhance electrophilicity at position 6, directing cyclization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Key Advantage
Gould-Jacobs45–60250Scalability for bulk synthesis
Biere-Seelen55–70120Regioselective sulfonation
Palladium Catalysis75–8280Mild conditions, high efficiency
One-Pot65–72100Reduced purification steps

Challenges and Optimization Strategies

  • Regioselectivity : Competing sulfonation at positions 5 and 7 necessitates directing groups (e.g., nitro, bromo) or steric hindrance.

  • Decarboxylation Side Reactions : Use of copper catalysts (e.g., CuI) minimizes undesired decarbonylation during hydrolysis.

  • Pyrrolidine Stability : Boc protection of pyrrolidine during high-temperature steps prevents decomposition .

Q & A

Basic: What structural modifications enhance the antibacterial activity of quinolonecarboxylic acid derivatives like 4-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxylic acid?

Answer:
Key structural features include:

  • Position 6 substituents : The pyrrolidin-1-ylsulfonyl group improves solubility and bacterial target affinity (e.g., DNA gyrase inhibition) .
  • Fluorine at position 6/8 : Fluorine substitution (common in analogs like moxifloxacin) enhances membrane permeability and antibacterial spectrum .
  • Cyclopropyl at position 1 : Stabilizes the dihydroquinoline core, reducing metabolic degradation .
  • Carboxylic acid at position 3 : Critical for chelating magnesium ions in the enzyme-DNA complex .
    Methodological Insight : Synthetic routes in patents (e.g., EP0153163) suggest introducing these groups via nucleophilic substitution or palladium-catalyzed coupling .

Basic: Which analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., pyrrolidinylsulfonyl orientation) .
  • NMR spectroscopy : Validates proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and detects impurities .
  • HPLC-MS : Quantifies purity and identifies by-products (e.g., desulfonated derivatives) .
    Note : For novel analogs, elemental analysis and IR spectroscopy are recommended to verify functional groups .

Advanced: How can researchers address low synthetic yields of the pyrrolidin-1-ylsulfonyl substituent during preparation?

Answer:

  • Optimize reaction conditions : Use anhydrous DMF as a solvent and elevated temperatures (80–100°C) to improve sulfonylation efficiency .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions with pyrrolidine derivatives .
  • Purification strategies : Employ gradient silica gel chromatography or preparative HPLC to isolate the target compound from sulfonic acid by-products .
    Data Contradiction Tip : If yield varies between batches, analyze reaction intermediates via LC-MS to identify hydrolysis or oxidation side reactions .

Advanced: How can discrepancies between in vitro antibacterial activity and in vivo efficacy be resolved for this compound?

Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., CYP450 assays) to assess bioavailability differences .
  • Metabolite identification : Use LC-HRMS to detect inactive metabolites (e.g., glucuronidated carboxylic acid) that reduce in vivo activity .
  • Infection model validation : Compare murine thigh infection models with in vitro MIC data to account for host-pathogen interactions .
    Case Study : Clinafloxacin analogs showed reduced in vivo efficacy due to rapid renal clearance, resolved by modifying the pyrrolidine ring .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Toxicity mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); use fume hoods, nitrile gloves, and sealed containers .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Emergency response : For eye exposure, rinse with water for 15+ minutes and consult a physician immediately .

Advanced: Which computational methods predict the compound’s interaction with bacterial DNA gyrase?

Answer:

  • Molecular docking : Use AutoDock Vina to model the binding of the carboxylic acid group to the GyrA subunit’s Mg²⁺ pocket .
  • MD simulations : Assess stability of the pyrrolidinylsulfonyl group in the hydrophobic binding pocket over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at position 6) with IC₅₀ values from enzyme inhibition assays .

Basic: How does the pyrrolidin-1-ylsulfonyl group influence the compound’s physicochemical properties?

Answer:

  • Solubility : The sulfonyl group increases water solubility (logP reduction by ~0.5 units) compared to non-polar substituents .
  • pKa modulation : The sulfonamide moiety (pKa ~6.5) enhances ionization at physiological pH, improving tissue penetration .
    Methodological Note : Measure logD (octanol-water) at pH 7.4 to predict bioavailability .

Advanced: What strategies improve the compound’s stability under acidic conditions?

Answer:

  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to prevent gastric degradation, with enzymatic hydrolysis in plasma .
  • Crystalline form optimization : Polymorph screening (e.g., Form I vs. II) enhances solid-state stability; characterize via PXRD .
  • Lyophilization : Formulate as a lyophilized powder with mannitol to prevent hydrolysis during storage .

Basic: What are common synthetic intermediates for this compound?

Answer:

  • Core scaffold : 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (prepared via Gould-Jacobs cyclization) .
  • Key intermediates :
    • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate for halogen displacement reactions .
    • 7-Chloro derivatives for nucleophilic substitution with pyrrolidine sulfonamides .

Advanced: How can researchers validate the compound’s target selectivity against human topoisomerases?

Answer:

  • Enzyme inhibition assays : Compare IC₅₀ values for bacterial DNA gyrase vs. human Topo IIα using supercoiled plasmid relaxation assays .
  • Cellular toxicity screening : Assess cytotoxicity in HEK293 cells to rule off-target effects .
  • Structural analysis : Overlay compound-bound GyrA structures with human Topo IIα to identify selectivity-determining residues .

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